molecular formula C10H13NO3 B13814222 Methyl 5-(1-methoxyethyl)pyridine-3-carboxylate CAS No. 38940-66-8

Methyl 5-(1-methoxyethyl)pyridine-3-carboxylate

Cat. No.: B13814222
CAS No.: 38940-66-8
M. Wt: 195.21 g/mol
InChI Key: JPQOSMXPPUCWDZ-UHFFFAOYSA-N
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Description

5-(1-Methoxyethyl)-3-pyridinecarboxylic acid methyl ester is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a methoxyethyl group and a carboxylic acid methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methoxyethyl)-3-pyridinecarboxylic acid methyl ester can be achieved through several synthetic routes. One common method involves the esterification of 5-(1-Methoxyethyl)-3-pyridinecarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Another approach involves the alkylation of 3-pyridinecarboxylic acid with 1-methoxyethyl chloride in the presence of a base such as sodium hydroxide. This reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired ester.

Industrial Production Methods

In an industrial setting, the production of 5-(1-Methoxyethyl)-3-pyridinecarboxylic acid methyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-(1-Methoxyethyl)-3-pyridinecarboxylic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are used under controlled conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

5-(1-Methoxyethyl)-3-pyridinecarboxylic acid methyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(1-Methoxyethyl)-3-pyridinecarboxylic acid methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which may interact with enzymes or receptors in biological systems. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    3-Pyridinecarboxylic acid methyl ester: Lacks the methoxyethyl group, resulting in different chemical and biological properties.

    5-Ethyl-3-pyridinecarboxylic acid methyl ester: Contains an ethyl group instead of a methoxyethyl group, leading to variations in reactivity and applications.

Uniqueness

5-(1-Methoxyethyl)-3-pyridinecarboxylic acid methyl ester is unique due to the presence of both a methoxyethyl group and a carboxylic acid methyl ester group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for research and industrial applications.

Properties

CAS No.

38940-66-8

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

methyl 5-(1-methoxyethyl)pyridine-3-carboxylate

InChI

InChI=1S/C10H13NO3/c1-7(13-2)8-4-9(6-11-5-8)10(12)14-3/h4-7H,1-3H3

InChI Key

JPQOSMXPPUCWDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CN=C1)C(=O)OC)OC

Origin of Product

United States

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